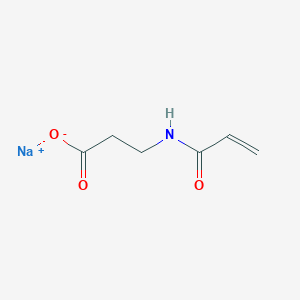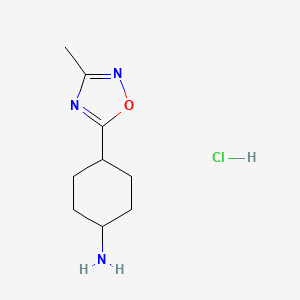![molecular formula C10H17Cl2N3 B1445756 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1823495-83-5](/img/structure/B1445756.png)
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Vue d'ensemble
Description
“3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to an azabicyclo[3.2.1]octane structure . The molecular weight is 250.17 g/mol .Physical And Chemical Properties Analysis
This compound is a solid and is highly soluble in water and other polar solvents . The boiling point and other specific physical and chemical properties are not available .Applications De Recherche Scientifique
1. Antimicrobial and Anticancer Activities
A study by Kayarmar et al. synthesized a series of novel analogues based on the imidazoquinoline structural framework, similar to the core structure of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride. These compounds displayed significant antimicrobial activity against various bacterial strains and potential anticancer activity against HeLa cells. This suggests that the core structure could be a promising scaffold for developing antibacterial and anticancer agents (Kayarmar et al., 2014).
2. Antiprotozoal Activity
Weis et al. synthesized derivatives from antiprotozoal bicyclo[2.2.2]octan-2-ones, which share structural similarities with 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride. These compounds demonstrated potent in vitro activities against Trypanosoma b. rhodesiense and Plasmodium falciparum K1, showcasing the potential of this structural framework in developing antiprotozoal drugs (Weis et al., 2008).
3. Glycosidase Inhibition
Moutel et al. synthesized a trihydroxylated azepane from d-arabinose, which included an intermediate structure, 3,4-dihydroxy-8-oxa-1-azabicyclo[3.2.1]octane. This compound was evaluated as a glycosidase inhibitor, suggesting that derivatives of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride could potentially be explored for glycosidase inhibition applications (Moutel et al., 2005).
4. Asymmetric Synthesis
A study by Suga et al. demonstrated the asymmetric 1,3-dipolar cycloadditions of diazo imine-derived cyclic azomethine ylides, yielding optically active 8-oxabicyclo[3.2.1]octanes. This highlights the potential of using the core structure of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride in asymmetric synthesis to obtain optically active compounds (Suga et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is the Candida species . This compound has shown potent anti-Candida activity, making it a potential candidate for the treatment of Candida infections .
Mode of Action
The exact mode of action of 3-(1H-imidazol-1-yl)-8-azabicyclo[32It is known that imidazole derivatives can interact with various biological targets and exhibit a broad range of biological activities . They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agents .
Biochemical Pathways
The specific biochemical pathways affected by 3-(1H-imidazol-1-yl)-8-azabicyclo[32It is known that imidazole derivatives can interfere with various biochemical processes in microorganisms, leading to their death .
Result of Action
The result of the action of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is the inhibition of the growth of Candida species . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, which is more potent than both fluconazole and miconazole .
Propriétés
IUPAC Name |
3-imidazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUGMTMXMGCZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
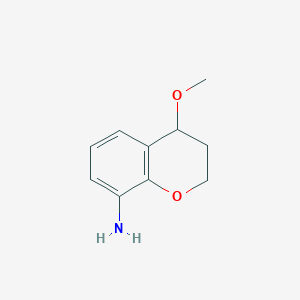
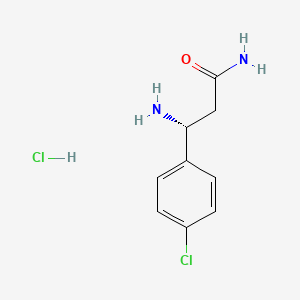
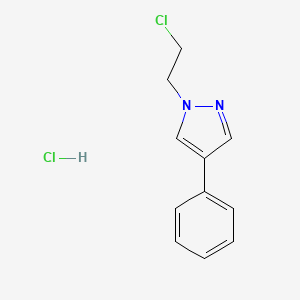
![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)
![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)
